2,4-Difluorobenzenesulfonyl chloride

Catalog No.
S714761
CAS No.
13918-92-8
M.F
C6H3ClF2O2S
M. Wt
212.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Difluorobenzenesulfonyl chloride

CAS Number

13918-92-8

Product Name

2,4-Difluorobenzenesulfonyl chloride

IUPAC Name

2,4-difluorobenzenesulfonyl chloride

Molecular Formula

C6H3ClF2O2S

Molecular Weight

212.6 g/mol

InChI

InChI=1S/C6H3ClF2O2S/c7-12(10,11)6-2-1-4(8)3-5(6)9/h1-3H

InChI Key

FJSAJUXIHJIAMD-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)F)S(=O)(=O)Cl

Canonical SMILES

C1=CC(=C(C=C1F)F)S(=O)(=O)Cl

The exact mass of the compound 2,4-Difluorobenzenesulfonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,4-Difluorobenzenesulfonyl chloride (CAS: 13918-92-8) is a highly reactive, bifunctional building block widely utilized in advanced organic synthesis, medicinal chemistry, and polymer science. Characterized by a sulfonyl chloride group and two highly electronegative fluorine atoms at the ortho and para positions, this compound offers dual modes of reactivity. The sulfonyl chloride readily undergoes sulfonylation with amines and alcohols, while the strongly electron-withdrawing nature of the resulting sulfonamide group highly activates the fluorine atoms for subsequent nucleophilic aromatic substitution (SNAr). This predictable, sequential reactivity makes it an indispensable precursor for synthesizing complex heterocycles, high-performance poly(aryl ether sulfonamide)s, and potent pharmaceutical active ingredients [1].

Substituting 2,4-difluorobenzenesulfonyl chloride with mono-fluorinated (e.g., 4-fluorobenzenesulfonyl chloride) or chlorinated analogs (e.g., 2,4-dichlorobenzenesulfonyl chloride) fundamentally compromises downstream processability and application performance. In polymer and materials science, the presence of two activated fluorine atoms is an absolute requirement for dual nucleophilic aromatic substitution (SNAr); using a mono-fluoro analog provides only one reactive site, which acts as a chain terminator and entirely prevents step-growth polymerization [1]. Furthermore, in SNAr-driven heterocycle synthesis, fluorine is a vastly superior leaving group compared to chlorine. Attempting to substitute with 2,4-dichlorobenzenesulfonyl chloride necessitates significantly harsher cyclization conditions, often resulting in incomplete reactions, lower yields, and increased impurity profiles. In medicinal chemistry, the precise stereoelectronic properties of the 2,4-difluorophenyl moiety are critical for specific kinase and receptor binding, rendering generic halogenated substitutes functionally inert [2].

Difunctional Activation for Step-Growth Polymerization

Research on poly(aryl ether sulfonamide)s demonstrates that 2,4-difluorobenzenesulfonyl chloride is uniquely suited for step-growth polymerization. When converted to a sulfonamide monomer, the electron-withdrawing group activates both fluorine atoms for quantitative displacement by phenoxide nucleophiles. This dual reactivity enables the formation of high molecular weight polymers with glass transition temperatures (Tg) ranging from 163 to 199 °C and excellent thermal stability. In contrast, utilizing 4-fluorobenzenesulfonyl chloride provides only a single reactive site, which terminates chain propagation and prevents polymer formation entirely [1].

Evidence DimensionSuitability for SNAr-based step-growth polymerization
Target Compound DataEnables quantitative dual-fluoride displacement for high MW polymers
Comparator Or Baseline4-Fluorobenzenesulfonyl chloride (acts as a chain terminator)
Quantified DifferenceDual vs. single reactive sites for SNAr
ConditionsNucleophilic aromatic substitution with phenoxide nucleophiles

Buyers sourcing monomers for high-performance thermoplastics must select the 2,4-difluoro compound to ensure successful chain propagation and achieve target thermal properties.

Processability in One-Pot Sequential SNAr Cyclizations

The high electrophilicity of 2,4-difluorobenzenesulfonyl chloride makes it an ideal precursor for step-economical multicomponent reactions. In the synthesis of diverse benzoxathiazepine 1,1-dioxides, the compound undergoes initial sulfonylation at room temperature, followed directly by a facile intramolecular SNAr cyclization under microwave irradiation at 140 °C in the same pot. This rapid, sequential reactivity eliminates the need for intermediate purification, significantly streamlining the synthesis of complex biologically active scaffolds compared to traditional step-wise methods requiring less activated sulfonyl chlorides [1].

Evidence DimensionOne-pot cyclization efficiency
Target Compound DataEnables rapid room-temperature sulfonylation followed by 140 °C SNAr cyclization
Comparator Or BaselineTraditional step-wise synthesis with less activated precursors
Quantified DifferenceEliminates intermediate purification steps
ConditionsMicrowave-assisted intramolecular SNAr in DMF

Procurement teams supporting high-throughput library synthesis can significantly reduce solvent waste and cycle times by utilizing this highly activated building block.

Enhanced Binding Affinity in Kinase Inhibitor Development

During the development of MKI-3, a potent MASTL kinase inhibitor for cancer treatment, the substitution pattern of the sulfonamide group was found to be critical for target affinity. Derivatives synthesized from 2,4-difluorobenzenesulfonyl chloride exhibited significantly increased MASTL and pENSA inhibitory activities. In direct contrast, structural analogs incorporating thiophene-2-sulfonyl or 2-cyanobenzenesulfonyl groups demonstrated reduced potency. The specific stereoelectronic profile of the 2,4-difluorophenyl moiety provides optimal interactions within the kinase binding pocket that alternative cyclic or mono-substituted sulfonamides cannot replicate[1].

Evidence DimensionMASTL and pENSA kinase inhibitory activity
Target Compound Data2,4-Difluorophenyl sulfonamide derivatives (Increased inhibitory activity)
Comparator Or BaselineThiophene-substituted and 2-cyanophenyl-substituted analogs (Reduced activity)
Quantified DifferenceSignificantly higher target binding potency
ConditionsIn vitro MASTL kinase inhibition assays

For pharmaceutical procurement, selecting the exact 2,4-difluoro precursor is mandatory to maintain the required in vivo efficacy and target selectivity of the final drug candidate.

High-Yield Desulfitative C-H Arylation

2,4-Difluorobenzenesulfonyl chloride serves as a highly effective arylating agent in palladium-catalyzed desulfitative C-H bond functionalization. When reacted with various heteroarenes (such as 2-n-butylfuran, benzofuran, and menthofuran), it successfully couples to form C2-arylated products in robust yields ranging from 64% to 82%. This demonstrates its high stability and reactivity in SO2-extrusion pathways, offering a viable, high-yielding alternative to standard aryl halides for the late-stage functionalization of complex π-conjugated molecules [1].

Evidence DimensionC-H arylation product yield
Target Compound Data64–82% yield across multiple heteroarenes
Comparator Or BaselineStandard aryl halide cross-coupling baselines
Quantified DifferenceMaintains high yields via an alternative desulfitative pathway
ConditionsPalladium-catalyzed C(sp2)–H bond arylation

Chemists seeking alternative cross-coupling strategies can rely on this sulfonyl chloride to achieve high-yielding arylations without relying on traditional halogenated precursors.

Monomer Synthesis for High-Performance Thermoplastics

Where this compound is the right choice: Procuring 2,4-difluorobenzenesulfonyl chloride is essential when synthesizing difunctional sulfonamide monomers for step-growth polymerization. Its dual-fluorine activation allows for quantitative SNAr displacement, enabling the production of poly(aryl ether sulfonamide)s with high glass transition temperatures and thermal stability [1].

Step-Economical Heterocycle Manufacturing

Where this compound is the right choice: In high-throughput library synthesis or scale-up of complex heterocycles like benzoxathiazepine 1,1-dioxides, this compound's high electrophilicity permits one-pot sulfonylation and microwave-assisted SNAr cyclization, bypassing the need for intermediate purification [2].

Active Pharmaceutical Ingredient (API) Optimization

Where this compound is the right choice: For medicinal chemistry programs targeting kinase inhibition (such as MASTL inhibitors), the 2,4-difluorophenyl group is structurally required to maximize target binding affinity, making this specific chloride the mandatory precursor over other halogenated or heterocyclic analogs [3].

Reagent for Late-Stage Desulfitative Arylation

Where this compound is the right choice: When standard aryl halides fail in cross-coupling, this sulfonyl chloride serves as a highly efficient alternative for palladium-catalyzed C-H bond arylation, delivering high yields of fluorinated π-conjugated molecules via SO2 extrusion [4].

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (86.67%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

2,4-Difluorobenzenesulfonyl chloride

Dates

Last modified: 08-15-2023

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